molecular formula C9H11N3O B1629502 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one CAS No. 689259-31-2

1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

Cat. No.: B1629502
CAS No.: 689259-31-2
M. Wt: 177.2 g/mol
InChI Key: ULIRNLABVGLNEB-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-b]pyrazinone core with two methyl substituents at the 1- and 6-positions (Figure 1). This scaffold is structurally related to bioactive molecules, particularly antitumor agents and kinase inhibitors, where substituent positions and stereochemistry critically influence activity .

Properties

IUPAC Name

1,6-dimethyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-3-4-7-9(10-6)11-8(13)5-12(7)2/h3-4H,5H2,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRNLABVGLNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620313
Record name 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689259-31-2
Record name 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. For example, a multicomponent reaction involving a pyridine derivative, a pyrazine derivative, and a suitable catalyst can be employed to form the desired compound. The reaction typically requires mild conditions, such as room temperature or slightly elevated temperatures, and can be carried out in solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions using automated reactors. The use of non-hazardous solvents and environmentally friendly catalysts is preferred to ensure safety and sustainability. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrido[2,3-b]pyrazinone derivatives are highly sensitive to substituent modifications. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity References
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one 1-CH₃, 6-CH₃ Not Reported Not Reported Not Reported N/A
1,4-Dihydro-6-methoxy-pyrido[2,3-b]pyrazin-3(2H)-one 6-OCH₃ C₈H₉N₃O₂ 179.18 Not Reported
(2R)-2-Methyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one 2-CH₃ (R configuration) C₈H₉N₃O 163.18 GSK3β inhibitor (IC₅₀: 0.8 µM)
2-Hydrazonylpyrido[2,3-b]pyrazin-3(4H)-one 2-NHN=CHR (R = aryl/alkyl) Varies Varies Cytotoxic (IC₅₀: 1.2–8.7 µM)
Key Observations:

Substituent Effects on Bioactivity :

  • The (2R)-2-methyl analog (Table 1, Row 3) demonstrates potent inhibition of glycogen synthase kinase-3 beta (GSK3β), a target in neurodegenerative diseases and cancer. Its activity is attributed to the stereospecific interaction of the 2-methyl group with the enzyme’s ATP-binding pocket .
  • In contrast, 2-hydrazonyl derivatives (Table 1, Row 4) exhibit cytotoxicity against A549, MDA-MB-231, and HT-29 cancer cell lines, with IC₅₀ values as low as 1.2 µM. The hydrazonyl group likely enhances DNA intercalation or topoisomerase inhibition .

This is critical for pharmacokinetic optimization . The 1,6-dimethyl substitution in the target compound may enhance metabolic stability by reducing oxidative degradation at the 1-position, though experimental data are lacking.

Structural and Stereochemical Considerations

  • Stereochemistry : The (2R)-2-methyl analog’s activity underscores the importance of stereochemistry; its enantiomer (2S) showed reduced GSK3β binding in preliminary studies .

Biological Activity

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a heterocyclic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyridine and pyrazine ring system with two methyl groups at the 1 and 6 positions. Its molecular formula is C9H11N3OC_9H_{11}N_3O with a molecular weight of approximately 177.20 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of various enzymes involved in metabolic pathways, potentially leading to anticancer effects by inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that compounds within the pyridopyrazine family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against pathogens such as Helicobacter pylori, where urease inhibition plays a crucial role in their mechanism of action. In studies, certain derivatives demonstrated IC50 values lower than standard inhibitors like thiourea .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected can vary based on the cancer type and the presence of other molecular targets.

Research Findings

Recent studies have highlighted the biological evaluation of related compounds and their derivatives:

CompoundActivityIC50 (µM)Reference
5bUrease Inhibition2.0 ± 0.73
7eUrease Inhibition2.24 ± 1.63
1Anticancer ActivityVaries by type

These findings suggest that structural modifications can enhance biological activity, emphasizing the importance of further research into the optimization of this compound for therapeutic applications.

Case Studies

Case Study 1: Urease Inhibition
A study focused on derivatives of pyridylpiperazine hybrids showed promising urease inhibition properties. The most active derivatives exhibited IC50 values significantly lower than standard treatments, indicating strong potential for treating infections caused by H. pylori.

Case Study 2: Anticancer Activity
In a comparative analysis of various heterocyclic compounds, those containing the pyridopyrazine structure demonstrated notable anticancer effects in vitro. The mechanisms involved were linked to the modulation of signaling pathways associated with cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Reactant of Route 2
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

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